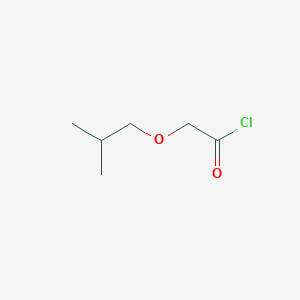
Isobutoxyacetyl chloride
Cat. No. B8406111
M. Wt: 150.60 g/mol
InChI Key: JRJRWVDBFVUPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05102890
Procedure details


2-Methylpropoxyacetyl chloride may be obtained in the following manner: thionyl chloride (5 cc) is added in the course of 15 minutes to a solution of 2-methylpropoxyacetic acid (8.3 g) in chloroform (50 cc). The mixture is heated for 5 hours under reflux and then evaporated to dryness under reduced pressure (2.7 kPa). 2-Methylpropoxyacetyl chloride (7.5 g) is thereby obtained in the form of an oil, which is employed in the crude state in the subsequent syntheses.



Identifiers


|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][CH:6]([CH3:13])[CH2:7][O:8][CH2:9][C:10](O)=[O:11]>C(Cl)(Cl)Cl>[CH3:5][CH:6]([CH3:13])[CH2:7][O:8][CH2:9][C:10]([Cl:3])=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(COCC(=O)O)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure (2.7 kPa)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(COCC(=O)Cl)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
